molecular formula C11H12F2O2 B1529320 2,5-Difluoro-alpha-(1-methylethyl)-benzeneacetic acid CAS No. 1339754-82-3

2,5-Difluoro-alpha-(1-methylethyl)-benzeneacetic acid

Cat. No. B1529320
M. Wt: 214.21 g/mol
InChI Key: NCLGZIDSOVGCSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Difluoro-alpha-(1-methylethyl)-benzeneacetic acid, also known as 2,5-Difluoro-α-Methylbenzeneacetic Acid (DFMA), is a synthetic compound used for a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 218.18 g/mol and a melting point of 115–118 °C. DFMA is a versatile compound that has a wide range of applications in biological, chemical, and physical sciences.

Scientific Research Applications

DNA Colony Formation

The reagent benzene-1,3,5-triacetic acid (BTA) is utilized for attaching DNA primers and templates on glass surfaces, facilitating DNA colony formation through solid-phase amplification. This process is significant for genomic studies, allowing for the creation of highly dense DNA arrays which can be used for sequence analysis in a parallel fashion, offering a low-cost solution for genomic research (Fedurco et al., 2006).

Calcium Ion Sensing

A novel family of optical indicators for Ca2+ based on the compound 1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (BAPTA) has been developed. These compounds exhibit high selectivity for Ca2+ over Mg2+ and are less affected by pH changes, making them suitable for biological applications where precise calcium ion sensing is required (Tsien, 1980).

Anti-inflammatory Activity

2-Aryl-5-benzoxazolealkanoic acid derivatives have been synthesized and shown to possess notable anti-inflammatory activity, particularly when substituted with halogen groups in the aryl ring. These compounds offer potential therapeutic applications in the treatment of inflammation (Dunwell et al., 1975).

Synthesis of Tetraaza[3.3.3.3]meta- and Paracyclopanes

A practical synthesis method for Tetraaza[3.3.3.3]meta- and paracyclopanes has been developed, highlighting the versatility of N-substituted trifluoroacetamides in organic synthesis. This methodology is important for the preparation of complex organic structures used in various chemical studies (Shinmyozu et al., 1993).

Dual Sensor for Aromatic Amine and Acid Vapor

An aggregation-induced emission nanofiber has been developed as a dual sensor for detecting aromatic amine and volatile acid vapors, utilizing cyano-substituted vinylacridine derivatives. This technology is significant for environmental monitoring and safety applications, providing rapid and sensitive detection of hazardous compounds (Xue et al., 2017).

properties

IUPAC Name

2-(2,5-difluorophenyl)-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O2/c1-6(2)10(11(14)15)8-5-7(12)3-4-9(8)13/h3-6,10H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCLGZIDSOVGCSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=C(C=CC(=C1)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Difluoro-alpha-(1-methylethyl)-benzeneacetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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